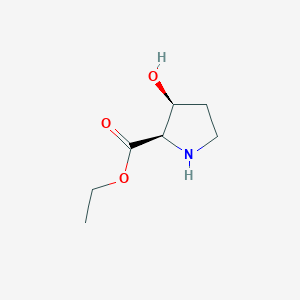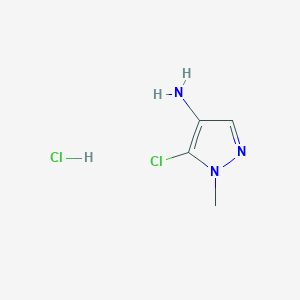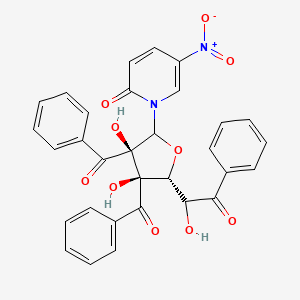
4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine
Übersicht
Beschreibung
The compound “4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antitumor Applications : Novel benzothiazoles, including those with modifications such as fluorination, have shown highly selective and potent antitumor properties both in vitro and in vivo. The effectiveness of these compounds against cancer cells has been linked to their metabolic activation by cytochrome P450 1A1, leading to cytocidal activity against specific human mammary carcinoma cell lines. Prodrug strategies, particularly amino acid conjugation, have been employed to enhance the solubility and therapeutic potential of these compounds, demonstrating significant growth retardation in breast and ovarian xenograft tumors with manageable toxic side effects (Bradshaw et al., 2002).
Molecular Dynamics and Quantum Chemical Studies : Research on thiazole and thiadiazole derivatives, including computational studies, has been pivotal in understanding their interaction with metals, such as iron, to predict corrosion inhibition performances. These studies utilize density functional theory (DFT) and molecular dynamics simulations to assess the binding energies and inhibition efficiencies, revealing the potential of these compounds in corrosion protection applications (Kaya et al., 2016).
Electronic and Photophysical Properties : The exploration of thiazole derivatives extends into materials science, where their electronic and photophysical properties are investigated for potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Studies have demonstrated the utility of these compounds in creating efficient, stable, and highly emissive materials suitable for advanced electronic and optoelectronic devices (Liu et al., 2016).
Antimicrobial and Antitubercular Activities : The antimicrobial and antitubercular potential of thiadiazole derivatives has been a subject of significant interest. Synthesis and screening of these compounds have identified several with promising activities against various bacterial strains, including Mycobacterium smegmatis, highlighting their potential as novel therapeutic agents (Sekhar et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine” would depend on the current state of knowledge about this compound. If it has potential therapeutic uses, future research might focus on clinical trials. If it has interesting chemical properties, researchers might study its reactivity or synthesis .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S/c1-2-3-10-11(15-12(14)16-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCDVAKZGHTBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651071 | |
| Record name | 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine | |
CAS RN |
915923-78-3 | |
| Record name | 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







phosphonium chloride](/img/structure/B1515892.png)


![3-Benzofurancarboxamide, 5-[11-fluoro-6-(hydroxymethyl)-6H-pyrido[2',3':5,6][1,3]oxazino[3,4-a]indol-2-yl]-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-](/img/structure/B1515910.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B1515928.png)



![2-Amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(1S,2R,4R,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid](/img/structure/B1515943.png)
